Welcome to the BenchChem Online Store!
molecular formula C7H10N2 B1354620 N-ethylpyridin-4-amine CAS No. 35036-85-2

N-ethylpyridin-4-amine

Cat. No. B1354620
M. Wt: 122.17 g/mol
InChI Key: OTIDWUALRXXVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05852045

Procedure details

A slurry of vinyl pyridine (161.4 mL, 1.5 mol) and ammonium chloride (240.7 g, 4.5 mol) in 1:1 MeOH/H2O (1.2 L) was heated to reflux for 18 h. The resulting homogenous solution was basified to pH13 with 3N NaOH and extracted repeatedly with CH2Cl2. The organic extracts were combined and concentrated to give a green oil, which was fractionally distilled to give 2-1 as an amber liquid.
Quantity
161.4 mL
Type
reactant
Reaction Step One
Quantity
240.7 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[Cl-].[NH4+:10].[OH-].[Na+]>CO.O>[N:10]1[CH:7]=[CH:8][C:3]([NH:4][CH2:5][CH3:6])=[CH:1][CH:2]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
161.4 mL
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
240.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.2 L
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a green oil, which
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.